![molecular formula C19H24FN3O2S B2922975 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide CAS No. 1111575-98-4](/img/structure/B2922975.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This step involves nucleophilic aromatic substitution, where the fluorophenoxy group is introduced.
Typical reagents include potassium fluoride (KF) and solvents like N,N-dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, production can leverage high-throughput techniques and continuous flow reactors to optimize yields and reduce costs. Key considerations include reaction scaling, solvent recovery, and process safety.
Types of Reactions
Oxidation and Reduction Reactions
The compound can undergo oxidation reactions, typically forming sulfoxides and sulfones. Common oxidants include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction reactions may involve the use of reagents like lithium aluminum hydride (LiAlH4) for reducing any ketone or aldehyde functionalities present.
Substitution Reactions
Both nucleophilic and electrophilic substitutions are feasible, providing avenues to introduce various functional groups.
Typical conditions involve polar aprotic solvents and catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
For Oxidation: : m-CPBA, H2O2
For Reduction: : LiAlH4, sodium borohydride (NaBH4)
For Substitution: : Halides, alkylating agents, in solvents like DMF or MeCN
Major Products Formed
Oxidation products like sulfoxides and sulfones.
Substituted derivatives depending on the reactants used.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide can involve several steps:
Formation of the Pyrimidine Ring
Starting with the cyclization of appropriate precursors, such as 2,4-dimethyl-5-(methylthio)pyrimidine using reagents like formamidine or amidine derivatives.
Cyclization reactions typically involve heating with an acid catalyst like sulfuric acid.
Functional Group Substitution
Introducing the dimethyl and methylsulfanyl groups via electrophilic aromatic substitution using alkylating agents like methyl iodide.
The reaction conditions generally involve solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) under heating.
Addition of Propanamide Chain
Common conditions include the use of base catalysts like potassium carbonate (K2CO3) in an organic solvent like toluene.
科学研究应用
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide has diverse applications:
In Chemistry: : As a building block for the synthesis of more complex molecules.
In Biology: : Studying its biological activity, potential enzyme inhibition, or receptor interaction.
In Medicine: : Investigating its therapeutic potential, particularly in areas requiring modulation of biochemical pathways.
In Industry: : Exploring its use in the manufacture of specialty chemicals or pharmaceuticals.
作用机制
The compound exerts its effects through interactions with specific molecular targets, potentially including enzymes or receptors. The molecular pathways involved may relate to inhibition or activation of these targets, leading to downstream biological effects. Understanding these mechanisms requires detailed biochemical assays and molecular docking studies.
相似化合物的比较
Compared to other pyrimidine and propanamide derivatives, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide stands out due to:
Its unique substitution pattern.
Enhanced stability or reactivity in certain chemical reactions.
Similar Compounds
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-propyl]propanamide
By exploring the unique properties and applications of this compound, researchers can further understand its potential across various fields.
属性
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[3-(2-fluorophenoxy)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c1-13-15(14(2)23-19(22-13)26-3)9-10-18(24)21-11-6-12-25-17-8-5-4-7-16(17)20/h4-5,7-8H,6,9-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERWMASQNKCUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
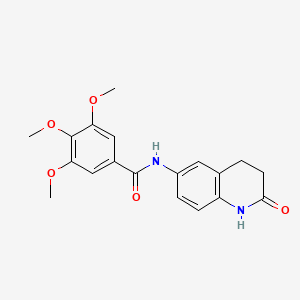
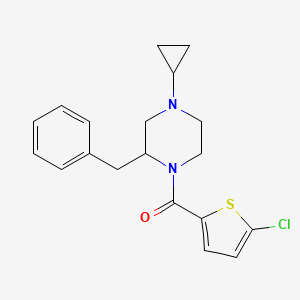
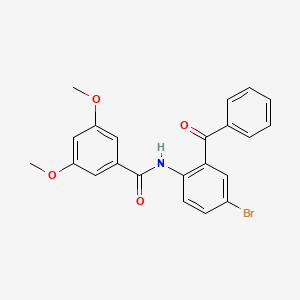
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2922900.png)
![N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine](/img/structure/B2922902.png)
![N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922903.png)
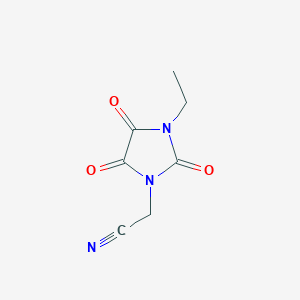
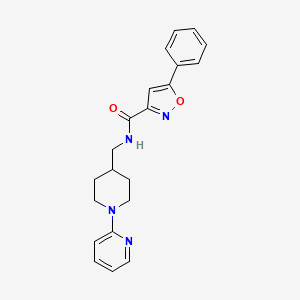
![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B2922907.png)
![N'-[(tert-Butoxy)carbonyl]-N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide](/img/structure/B2922909.png)
![4-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)
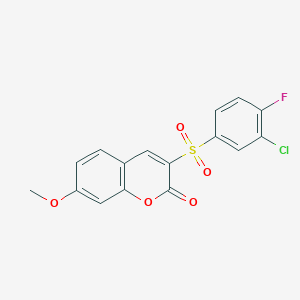
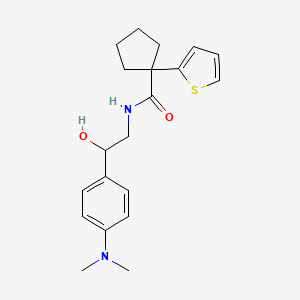
![N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2922915.png)
